molecular formula C17H22ClN3O2S B2547107 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide CAS No. 899748-31-3

2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide

Cat. No.: B2547107
CAS No.: 899748-31-3
M. Wt: 367.89
InChI Key: IEBGHCOJSLZPRY-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide ( 899748-31-3) is a synthetic organic compound with a molecular formula of C 17 H 22 ClN 3 O 2 S and a molecular weight of 367.89 g/mol . This acetamide derivative features a complex structure incorporating a 1H-imidazole ring substituted with a 4-chlorobenzyl group and a hydroxymethyl moiety, linked via a thioether bridge to a diethylacetamide functional group . Its structural complexity, particularly the presence of the imidazole and chlorobenzyl groups, suggests potential for diverse biochemical interactions and makes it a valuable intermediate in medicinal chemistry and drug discovery research . The compound is characterized by a topological polar surface area of approximately 83.7 Ų and an estimated XLogP3 value of 2.5, indicating favorable properties for cellular permeability . Predicted physicochemical properties include a density of 1.25±0.1 g/cm³ at 20 °C and a boiling point of 577.8±60.0 °C . With one hydrogen bond donor and four hydrogen bond acceptors, this molecule is of significant interest for investigating structure-activity relationships in the development of novel pharmacologically active agents. Its core imidazole scaffold is a common motif in molecules designed to target a range of enzymes and receptors . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules or as a reference standard in biochemical assays. This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2S/c1-3-20(4-2)16(23)12-24-17-19-9-15(11-22)21(17)10-13-5-7-14(18)8-6-13/h5-9,22H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBGHCOJSLZPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=C(N1CC2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide (CAS Number: 899748-31-3) is a synthetic derivative of imidazole, characterized by its unique thioether and hydroxymethyl functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer therapy.

  • Molecular Formula : C₁₇H₂₂ClN₃O₂S
  • Molecular Weight : 367.9 g/mol
  • IUPAC Name : 2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes involved in cellular proliferation and survival pathways. In particular, it may affect topoisomerase II, a critical enzyme in DNA replication and repair processes, leading to antiproliferative effects in cancer cells .
  • Binding Affinity : Studies indicate that the compound binds to the ATP-binding site of heat shock protein 90 (HSP90), a chaperone protein that stabilizes various oncoproteins. This binding inhibits HSP90's function, promoting the degradation of client proteins involved in tumorigenesis .

Antiproliferative Effects

Research has demonstrated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : The antiproliferative effect is linked to the inhibition of topoisomerase II and induction of apoptosis in treated cells .

Case Studies

  • Study on Benzopsoralens :
    • A related study on benzopsoralens highlighted their ability to inhibit topoisomerase II, resulting in marked antiproliferative effects in mammalian cells. This suggests that compounds with similar structural features may also exhibit comparable biological activities .
  • HSP90 Inhibition :
    • Research involving HSP90 inhibitors demonstrated that compounds targeting this protein can lead to significant reductions in tumor growth in vitro and in vivo, indicating potential therapeutic applications for imidazole derivatives like this compound .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits topoisomerase II leading to antiproliferative effects
HSP90 BindingCompetes with ATP for binding, leading to client protein degradation
Antiproliferative EffectSignificant effects observed in MCF-7, HeLa, and A549 cell lines

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The anticancer potential of imidazole derivatives has been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Antitubercular Activity

Imidazole derivatives have also been evaluated for their antitubercular activity. In vitro studies have shown that certain derivatives effectively inhibit the growth of Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis. These compounds may act by inhibiting key enzymes involved in mycobacterial metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications at various positions on the imidazole ring or the attached acetamide can significantly influence biological activity. For instance, substituents like halogens or hydroxymethyl groups can enhance antimicrobial and anticancer properties by altering lipophilicity and electronic characteristics .

Case Studies

  • Antimicrobial Evaluation :
    • A series of related imidazole derivatives were synthesized and tested against standard microbial strains. Results indicated that compounds with specific substitutions exhibited enhanced antimicrobial activity compared to others, demonstrating a clear correlation between structure and function.
  • Anticancer Screening :
    • In vitro studies using human cancer cell lines showed that certain derivatives led to a significant reduction in cell viability, with IC50 values indicating potent anticancer effects. Further studies utilizing molecular docking provided insights into binding interactions between these compounds and target proteins involved in cancer progression.
  • In Vivo Studies :
    • Animal models have been used to assess the therapeutic potential of these compounds in treating infections and tumors, providing a more comprehensive understanding of their pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzimidazole-Triazole Derivatives ()

Compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share a benzimidazole core but differ in substituents. The 4-bromophenyl group in 9c introduces heavier halogenation compared to the target compound’s 4-chlorobenzyl group. Such halogen variations influence electronic properties (e.g., electronegativity, lipophilicity) and binding affinities in biological systems. For instance, bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic pockets compared to chlorine .

Chlorophenyl-Imidazole Derivatives ()

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine () incorporates a 4-chlorophenyl group but lacks the thioacetamide chain. Additionally, the deep eutectic solvent used in its synthesis highlights greener synthetic routes compared to traditional methods involving toxic catalysts .

Tetrazole-Thio Derivatives ()

Compounds like 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole () replace the imidazole core with a tetrazole ring. Tetrazoles are more acidic (pKa ~4.5) than imidazoles (pKa ~14.5), affecting ionization states under physiological conditions. The use of PEG-400 and bleaching earth clay as catalysts in their synthesis demonstrates eco-friendly advantages over metal-catalyzed reactions .

Catalyst and Solvent Systems
  • : Compounds 9a–9e were synthesized using CuI and DIPEA in click chemistry, achieving yields >70%. These conditions are efficient for triazole formation but require metal catalysts, which may complicate purification .
  • : A deep eutectic solvent (choline chloride/urea) enabled sustainable synthesis of chlorophenyl-imidazole derivatives, reducing waste and toxicity .
  • : Bleaching earth clay in PEG-400 provided a heterogeneous catalytic system, avoiding harsh reagents and improving recyclability .
Functional Group Modifications

The target compound’s hydroxymethyl group (-CH2OH) distinguishes it from analogs like 9c (bromophenyl) or tetrazole derivatives.

Melting Points and Stability
  • 9c (): Melting point 215–217°C, indicative of high crystallinity due to bromine’s polarizability .
  • : Melting point ~180°C, suggesting moderate stability influenced by the chlorophenyl group .
  • Target Compound : Predicted higher solubility in polar solvents due to the hydroxymethyl group, though experimental data are unavailable.
Docking and Binding Interactions ()

Molecular docking studies for 9c revealed strong interactions with enzyme active sites via halogen bonding (Br···O/N). The target compound’s chlorine atom may exhibit weaker but similar interactions, while the hydroxymethyl group could form hydrogen bonds, enhancing target affinity .

Data Table: Key Comparisons

Compound Name / ID Core Structure Key Substituents Synthesis Catalyst Notable Properties Reference
Target Compound Imidazole-thioacetamide 4-Chlorobenzyl, -CH2OH Not specified Predicted high hydrophilicity N/A
9c () Benzimidazole-triazole 4-Bromophenyl CuI, DIPEA MP: 215–217°C; strong halogen bonding
5-(4-Chlorophenyl)-... () Imidazole-amine 4-Chlorophenyl, o-tolyl Deep eutectic solvent MP: ~180°C; green synthesis
Tetrazole derivative () Tetrazole-thio 4-Chlorobenzyl Bleaching earth clay Acidic (pKa ~4.5); eco-friendly

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